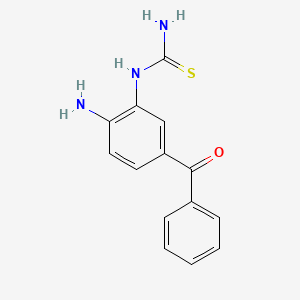
N-(2-Amino-5-benzoylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-5-benzoylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Amino-5-benzoylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-benzoylaniline with thiophosgene or its less toxic substitutes. This reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane . Another method involves the reaction of 2-amino-5-benzoylaniline with isothiocyanates under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This method is advantageous due to its simplicity, high yield, and the use of water as a solvent, making it an environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-benzoylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thioureas .
Scientific Research Applications
N-(2-Amino-5-benzoylphenyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Amino-5-benzoylphenyl)thiourea involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes, inhibiting their activity. The compound’s thiocarbonyl group plays a crucial role in its binding affinity and specificity . Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound of thioureas, with a simpler structure and broader applications.
N-Phenylthiourea: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N’-Disubstituted Thioureas: These compounds have two substituents on the nitrogen atoms, which can significantly alter their chemical properties and applications.
Uniqueness
N-(2-Amino-5-benzoylphenyl)thiourea is unique due to the presence of both an amino group and a benzoyl group on the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
CAS No. |
90094-78-3 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
(2-amino-5-benzoylphenyl)thiourea |
InChI |
InChI=1S/C14H13N3OS/c15-11-7-6-10(8-12(11)17-14(16)19)13(18)9-4-2-1-3-5-9/h1-8H,15H2,(H3,16,17,19) |
InChI Key |
XRFKQWCGUAVXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


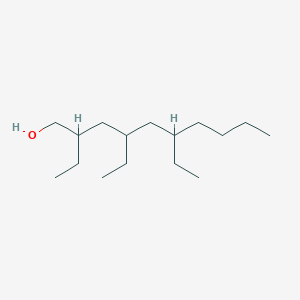
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

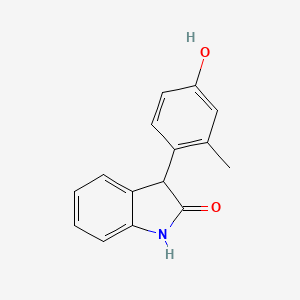
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
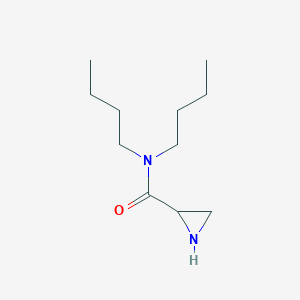
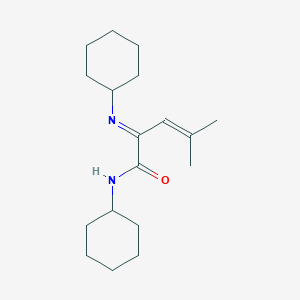
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
